(1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE
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Overview
Description
(1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE is a chemical compound known for its unique structure and properties It consists of a hydrazine core with a 4-chlorophenyl group and a 2,4-dinitrophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves the condensation reaction between 4-chlorobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
(1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure but with two chlorine atoms on the aniline ring.
Bromomethyl methyl ether: Contains a bromomethyl group instead of the chlorophenyl and dinitrophenyl groups.
Uniqueness
(1E)-1-[(4-CHLOROPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE is unique due to its combination of a hydrazine core with both a 4-chlorophenyl and a 2,4-dinitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2,4-dinitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRHTYXBELCYRG-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1773-47-3 |
Source
|
Record name | NSC83623 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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